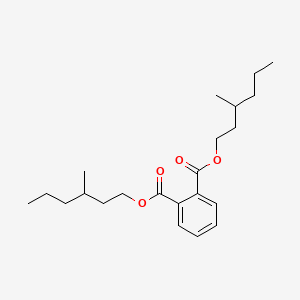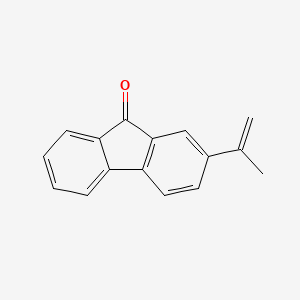
2-(Prop-1-EN-2-YL)-9H-fluoren-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Prop-1-EN-2-YL)-9H-fluoren-9-one is an organic compound that belongs to the class of fluorenones Fluorenones are aromatic ketones derived from fluorene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of a prop-1-en-2-yl group attached to the fluorene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-1-EN-2-YL)-9H-fluoren-9-one typically involves the alkylation of fluorenone with prop-1-en-2-yl halides under basic conditions. One common method is the reaction of fluorenone with prop-1-en-2-yl bromide in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(Prop-1-EN-2-YL)-9H-fluoren-9-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives with additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of fluorenol derivatives.
Substitution: The prop-1-en-2-yl group can undergo substitution reactions with various nucleophiles, leading to the formation of substituted fluorenones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used under mild conditions.
Substitution: Nucleophiles like amines, thiols, and halides can react with the prop-1-en-2-yl group in the presence of catalysts such as palladium or copper.
Major Products Formed
Oxidation: Fluorenone derivatives with carboxyl or hydroxyl groups.
Reduction: Fluorenol derivatives.
Substitution: Substituted fluorenones with various functional groups.
Aplicaciones Científicas De Investigación
2-(Prop-1-EN-2-YL)-9H-fluoren-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Prop-1-EN-2-YL)-9H-fluoren-9-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
2-(Prop-1-en-2-yl)azetidin-2-one: Known for its antiproliferative and tubulin-destabilizing effects in cancer cells.
Prop-2-en-1-one based compounds: Studied for their mechanical properties and applications in material science.
Uniqueness
2-(Prop-1-EN-2-YL)-9H-fluoren-9-one stands out due to its unique combination of a fluorenone backbone and a prop-1-en-2-yl group. This structural feature imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
53744-55-1 |
|---|---|
Fórmula molecular |
C16H12O |
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
2-prop-1-en-2-ylfluoren-9-one |
InChI |
InChI=1S/C16H12O/c1-10(2)11-7-8-13-12-5-3-4-6-14(12)16(17)15(13)9-11/h3-9H,1H2,2H3 |
Clave InChI |
WYVWLZMAOZPMOA-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1=CC2=C(C=C1)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



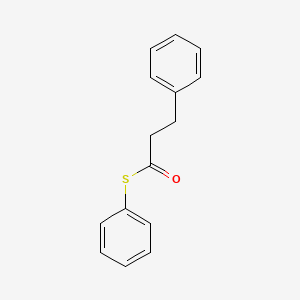
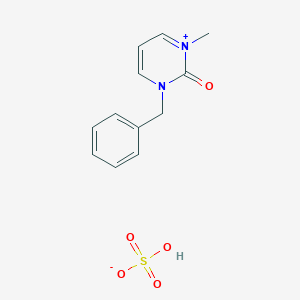
![5-Nitro-2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzonitrile](/img/structure/B14637244.png)


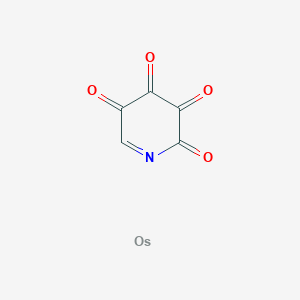

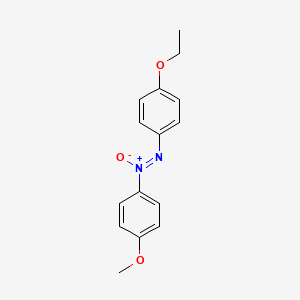
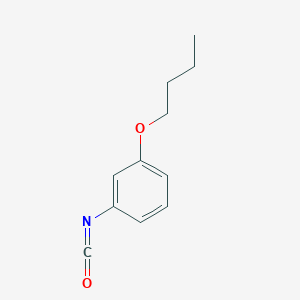
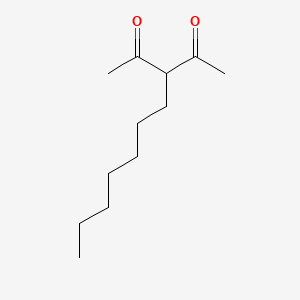
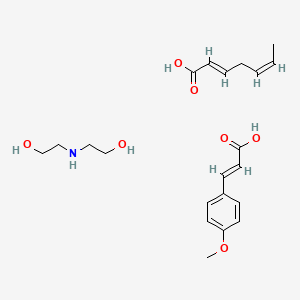
![N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]-4-nitrobenzamide](/img/structure/B14637300.png)
